molecular formula C19H23N5OS B2704534 (2-(Methylthio)pyridin-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone CAS No. 2034409-83-9

(2-(Methylthio)pyridin-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2704534
CAS No.: 2034409-83-9
M. Wt: 369.49
InChI Key: LFVSVYQQEONVQQ-UHFFFAOYSA-N
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Description

The compound (2-(Methylthio)pyridin-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a complex organic molecule, commonly studied for its various applications in scientific research and industry. This compound is interesting due to its unique structure, which combines the chemical characteristics of pyridine, piperazine, and tetrahydrocinnoline groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Methylthio)pyridin-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone typically involves multiple steps, incorporating both organic and inorganic reactants. Key steps might include:

  • Formation of the Pyridine Derivative: : The initial stage could involve the methylation of a pyridine precursor to introduce the methylthio group.

  • Preparation of the Piperazine Intermediate: : This could include the cyclization of specific amines to form the piperazine ring.

  • Assembly of the Final Molecule: : Condensation reactions could be employed to combine the tetrahydrocinnoline derivative with the piperazine and pyridine derivatives under controlled conditions, using catalysts and solvents like dichloromethane or toluene.

Industrial Production Methods

Scaling up these reactions for industrial production would require optimization of reaction conditions, including temperature, pressure, and catalyst selection, to ensure high yield and purity. This could involve continuous flow reactors for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, potentially involving reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions could involve agents like lithium aluminum hydride or hydrogen in the presence of palladium catalysts.

  • Substitution: : Nucleophilic substitution reactions are possible, particularly at the piperazine ring, using halogenated reagents.

Common Reagents and Conditions

  • Oxidizing agents like potassium permanganate

  • Reducing agents such as lithium aluminum hydride

  • Halogenated reagents for substitution

Major Products

The reactions mentioned can yield a variety of products, such as hydroxylated derivatives, reduced amine compounds, or substituted piperazine rings, depending on the reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a ligand in coordination chemistry or as a building block for more complex molecules.

Biology

The compound's potential bioactivity might be explored in biological studies, possibly as an inhibitor or activator of specific enzymes or receptors.

Medicine

In medicine, there may be investigations into its potential as a therapeutic agent, given its structural similarity to known pharmacophores.

Industry

Industrially, it could find use in the development of new materials or as an intermediate in the synthesis of other chemical products.

Mechanism of Action

The mechanism of action for this compound would depend on its target application. For example, in biological systems, it might bind to a specific protein or receptor, altering its activity through conformational changes. In chemistry, it could act as a catalyst or a stabilizing agent in reactions.

Comparison with Similar Compounds

Similar Compounds

  • (2-(Methylthio)pyridin-3-yl)methanone

  • (4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone

  • Other pyridine and piperazine derivatives

Uniqueness

What sets (2-(Methylthio)pyridin-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone apart is its unique combination of functional groups, which allows for a diverse range of chemical reactions and applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

(2-methylsulfanylpyridin-3-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5OS/c1-26-18-15(6-4-8-20-18)19(25)24-11-9-23(10-12-24)17-13-14-5-2-3-7-16(14)21-22-17/h4,6,8,13H,2-3,5,7,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFVSVYQQEONVQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCN(CC2)C3=NN=C4CCCCC4=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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